2-[3-(1-azepanyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione
Description
2-[3-(1-Azepanyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione is a derivative of the isoindole-1,3-dione (phthalimide) scaffold, characterized by a propyl linker substituted at the 2-position with a 1-azepanyl-3-oxo group. The azepane moiety introduces a seven-membered nitrogen-containing heterocycle, which confers distinct steric, electronic, and solubility properties compared to simpler alkyl or aryl substituents .
Properties
IUPAC Name |
2-[3-(azepan-1-yl)-3-oxopropyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-15(18-10-5-1-2-6-11-18)9-12-19-16(21)13-7-3-4-8-14(13)17(19)22/h3-4,7-8H,1-2,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLMHJMGLSHFPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(1-azepanyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Industrial production methods often employ sustainable and environmentally friendly synthetic approaches to access these compounds efficiently .
Chemical Reactions Analysis
2-[3-(1-azepanyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . In the industry, it is used in the production of herbicides, colorants, dyes, and polymer additives .
Mechanism of Action
The mechanism of action of 2-[3-(1-azepanyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have shown affinity for cyclooxygenase enzymes, inhibiting their activity and thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Key Observations:
- Azepanyl vs. Silyl Groups : The azepanyl substituent introduces a bulky, flexible N-heterocycle, contrasting with the hydrolytically reactive triethoxysilyl group in polysilsesquioxane precursors. The latter enables polycondensation into thermally stable polymers, while the azepanyl analog may favor solubility in polar aprotic solvents .
- Aromatic vs.
- Reactivity : The chloro-oxo analog is more electrophilic due to the electron-withdrawing chlorine, making it a candidate for nucleophilic substitution reactions, whereas the azepanyl compound’s tertiary amine could participate in acid-base interactions.
Biological Activity
2-[3-(1-Azepanyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of isoindole derivatives, known for their diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H20N2O3
- Molecular Weight : 300.35 g/mol
- CAS Number : 690960-61-3
The compound features an isoindole core structure with an azepane moiety, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that isoindole derivatives exhibit various pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. The following sections detail specific biological activities associated with this compound.
Anti-inflammatory Activity
Studies have shown that derivatives of isoindole can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In a study evaluating several isoindole derivatives:
- Inhibition of COX Enzymes : The compound demonstrated significant inhibition of COX-2, comparable to established anti-inflammatory drugs such as meloxicam. The ratio of COX-2 to COX-1 inhibition suggested a favorable selectivity profile for anti-inflammatory applications .
Antioxidant Activity
The compound has also been assessed for its antioxidant properties:
- Reactive Oxygen Species (ROS) Scavenging : It showed potential in scavenging ROS and reactive nitrogen species (RNS), which are critical in oxidative stress-related diseases. This activity was linked to the presence of the phthalimide moiety that enhances membrane permeability and biological activity .
Neuroprotective Effects
Isoindole derivatives have been explored for their neuroprotective capabilities:
- Monoamine Oxidase B (MAO-B) Inhibition : The compound exhibited inhibitory effects on MAO-B, an enzyme involved in the metabolism of neurotransmitters. This inhibition is beneficial in conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Study on COX Inhibition :
- Antioxidant Capacity Assessment :
- Neuropharmacological Evaluation :
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
